Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
Overview
Description
Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phosphinyl group, and a propanoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,3,3-trifluoropropanoic acid with a phosphinylating agent, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The phosphinyl group can participate in coordination chemistry, forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-((bis(methoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Propanoic acid, 2-((bis(ethoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
Uniqueness
Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of the pentyloxy groups, which can influence its solubility, reactivity, and overall chemical behavior. This makes it distinct from similar compounds with shorter alkoxy chains, potentially offering different properties and applications.
Properties
IUPAC Name |
methyl 2-dipentoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26F3O6P/c1-4-6-8-10-21-24(19,22-11-9-7-5-2)23-12(13(18)20-3)14(15,16)17/h12H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKXSNXZFMGDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOP(=O)(OCCCCC)OC(C(=O)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26F3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910827 | |
Record name | Methyl 2-{[bis(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108682-54-8 | |
Record name | Lactic acid, 3,3,3-trifluoro-, methyl ester, dipentyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108682548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-{[bis(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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